molecular formula C18H30N4O15 B1141871 alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid CAS No. 209977-56-0

alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid

Cat. No.: B1141871
CAS No.: 209977-56-0
M. Wt: 542.4 g/mol
InChI Key: USUJSFZGKHCJBJ-UHFFFAOYSA-N
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Description

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid (AMPA) is an important neurotransmitter in the brain, involved in the excitatory transmission of signals from one neuron to another. As an excitatory neurotransmitter, AMPA plays a critical role in the communication between neurons in the central nervous system (CNS). AMPA is a member of the glutamate family of neurotransmitters, which are the primary excitatory neurotransmitters in the brain.

Scientific Research Applications

Neuroprotective and Therapeutic Applications

Alpha-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors have been a focal point in neuroscientific research due to their pivotal role in acute and chronic neurodegenerative diseases. A noteworthy study explored the synthesis and pharmacological properties of a novel AMPA antagonist, which demonstrated potential in improving muscle strength and prolonging survival in a mouse model of amyotrophic lateral sclerosis (ALS) (Canton et al., 2001). Additionally, AMPA receptor antagonists have shown promise as potent anticonvulsant agents, expanding the therapeutic landscape for neurological disorders (De Sarro et al., 2005).

Mechanistic Insights and Activation Control

Understanding the interaction dynamics between AMPA receptors and agonists is crucial for delineating the mechanisms of receptor activation. Investigations using vibrational spectroscopy and fluorescence resonance energy transfer (FRET) have shed light on how specific molecular interactions, particularly at the alpha-amine group of the agonist, control the extent of receptor activation, providing a nuanced understanding of the receptor's operational mechanism (Mankiewicz et al., 2007). Such studies not only deepen our fundamental comprehension of AMPA receptors but also pave the way for the rational design of receptor modulators and drugs (Mankiewicz et al., 2008).

Potential in Neuropsychiatric Disorders

AMPA receptor modulators exhibit a wide range of effects in experimental models, influencing everything from long-term potentiation to the induction of neurotrophic factors. This has prompted clinical trials exploring their utility in various neuropsychiatric conditions, such as schizophrenia and Alzheimer’s disease. Although the results are yet preliminary and derived from small-scale trials, they highlight the potential of AMPA receptor modulators in the therapeutic realm (Marenco & Weinberger, 2006).

Synaptic Plasticity and Receptor Regulation

The activity and localization of AMPA receptors, critical for fast excitatory responses in the CNS, can be regulated by protein phosphorylation, impacting their recycling and synaptic targeting. This dynamic regulation is central to synaptic plasticity, a cornerstone of learning and memory in the central nervous system (Gomes et al., 2003).

Biochemical Analysis

Biochemical Properties

Alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid interacts with a variety of enzymes, proteins, and other biomolecules. It is responsible for the majority of fast excitatory synaptic transmission . Its overactivation can lead to excitotoxicity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and can affect metabolic flux or metabolite levels .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methyl isoxazole-4-acetate", "Ethyl chloroacetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium methoxide", "Methanol", "Acetic anhydride", "Acetic acid", "Ammonium hydroxide", "Chloroacetic acid", "Benzyl bromide", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Methyl isoxazole-4-acetate is reacted with ethyl chloroacetate in the presence of sodium hydroxide to form ethyl 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)acrylate.", "Step 2: The resulting product from step 1 is hydrolyzed with hydrochloric acid to form 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)acrylic acid.", "Step 3: Sodium borohydride is added to the product from step 2 to reduce the double bond and form 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)propan-1-ol.", "Step 4: The product from step 3 is reacted with chloroacetic acid in the presence of sodium cyanoborohydride to form 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)propanoic acid.", "Step 5: The product from step 4 is reacted with benzyl bromide in the presence of sodium methoxide to form 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)propanoic acid benzyl ester.", "Step 6: The product from step 5 is hydrolyzed with ammonium hydroxide to form 3-(1-methyl-1,2-dihydro-4H-isoxazol-4-yl)propanoic acid.", "Step 7: The product from step 6 is reacted with acetic anhydride in the presence of acetic acid to form alpha-Amino-3-carboxymethoxy-5-methyl-4-isoxazolepropionic acid.", "Step 8: The final product is purified by recrystallization from a mixture of diethyl ether and water." ] }

209977-56-0

Molecular Formula

C18H30N4O15

Molecular Weight

542.4 g/mol

IUPAC Name

2-amino-3-[3-(carboxymethoxy)-5-methyl-1,2-oxazol-4-yl]propanoic acid;trihydrate

InChI

InChI=1S/2C9H12N2O6.3H2O/c2*1-4-5(2-6(10)9(14)15)8(11-17-4)16-3-7(12)13;;;/h2*6H,2-3,10H2,1H3,(H,12,13)(H,14,15);3*1H2

InChI Key

USUJSFZGKHCJBJ-UHFFFAOYSA-N

SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N

Canonical SMILES

CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.CC1=C(C(=NO1)OCC(=O)O)CC(C(=O)O)N.O.O.O

synonyms

AMOA;  α-Amino-3-(carboxymethoxy)-5-methyl-4-isoxazolepropanoic Acid Hydrate (2:3)

Origin of Product

United States

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